2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Overview
Description
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a nitrobenzenesulfonyl group, and a thiazolyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chlorinated phenoxy intermediate, followed by the introduction of the thiazolyl group and the nitrobenzenesulfonyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Substitution: The thiazolyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiazolyl group can enhance binding affinity to target proteins, while the chlorinated phenoxy group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
4-CHLORO-3,5-DIMETHYLPHENOXYACETIC ACID: Lacks the thiazolyl and nitrobenzenesulfonyl groups, resulting in different chemical and biological properties.
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE:
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6S2/c1-11-7-14(8-12(2)18(11)20)29-10-16(24)22-19-21-9-17(30-19)31(27,28)15-5-3-13(4-6-15)23(25)26/h3-9H,10H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDYCLNSJESSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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